1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one
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Overview
Description
1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one is a synthetic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-1,3-benzothiazole and 3-aminopropylpyrrolidin-2-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine.
Synthetic Route: The 4-chloro-1,3-benzothiazole is reacted with 3-aminopropylpyrrolidin-2-one under reflux conditions to form the desired product.
Industrial Production: Industrial production methods may involve the use of microwave irradiation to shorten reaction times and increase yields.
Chemical Reactions Analysis
1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. .
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new drugs for treating bacterial and fungal infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one involves:
Comparison with Similar Compounds
1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
1-[3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-10-4-1-5-11-13(10)17-14(20-11)16-7-3-9-18-8-2-6-12(18)19/h1,4-5H,2-3,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIACMOAAASSRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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